molecular formula C18H21FN2O2 B14989120 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide

Cat. No.: B14989120
M. Wt: 316.4 g/mol
InChI Key: LINTYBSIUDHAIR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction between 2-methoxyphenylacetonitrile and dimethylamine in the presence of a base such as sodium hydride to form the intermediate N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amine.

    Fluorination: The intermediate is then reacted with a fluorinating agent such as 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]acrylamide
  • N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C18H21FN2O2/c1-21(2)16(14-9-5-7-11-17(14)23-3)12-20-18(22)13-8-4-6-10-15(13)19/h4-11,16H,12H2,1-3H3,(H,20,22)

InChI Key

LINTYBSIUDHAIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1F)C2=CC=CC=C2OC

Origin of Product

United States

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